molecular formula C19H14ClN3O3 B2452591 N-(2-chlorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 849903-33-9

N-(2-chlorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2452591
M. Wt: 367.79
InChI Key: FTZLFFMUHFIJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This usually includes the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters.



Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes the study of the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity, basicity, reactivity).


Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis and evaluation of novel heterocyclic compounds, including derivatives of pyrimidines and benzofuro[3,2-d]pyrimidin, for their antimicrobial properties. For instance, compounds synthesized from amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide were evaluated for antibacterial and antifungal activities, showing promising results against various microorganisms (Nunna et al., 2014).

Anticancer Activity

The exploration of pyrido[2,3-d]pyrimidines and related structures has extended to anticancer research. Compounds like N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl] amino]benzoyl]-L-glutamic acid and its analogs have shown significant in vitro and in vivo anticancer activity, highlighting the potential of these structures as therapeutic agents (Su et al., 1986).

Herbicidal Activity

Crystal Structure Analysis

Crystallographic studies of compounds with pyrimidinyl and acetamide groups have contributed to understanding their structural characteristics and interactions. For example, the analysis of crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate provides insights into the folded conformation and intramolecular hydrogen bonding, which are crucial for designing compounds with specific biological activities (Subasri et al., 2016).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.


Future Directions

This involves speculation on potential future research directions, such as new synthetic methods, applications, or theoretical studies.


I hope this general guide is helpful to you. If you have any specific questions about these topics, feel free to ask!


properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3/c20-14-7-3-1-5-12(14)9-21-16(24)10-23-11-22-17-13-6-2-4-8-15(13)26-18(17)19(23)25/h1-8,11H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZLFFMUHFIJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

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